N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1286712-94-4
Cat. No.: VC4688632
Molecular Formula: C19H18F2N6O3
Molecular Weight: 416.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286712-94-4 |
|---|---|
| Molecular Formula | C19H18F2N6O3 |
| Molecular Weight | 416.389 |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C19H18F2N6O3/c20-13-2-1-12(15(21)7-13)8-22-16(28)10-27-11-24-17-14(18(27)29)9-23-19(25-17)26-3-5-30-6-4-26/h1-2,7,9,11H,3-6,8,10H2,(H,22,28) |
| Standard InChI Key | ZVHJQWJNUCWZKF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=C(C=C(C=C4)F)F |
Introduction
Chemical Identity and Structural Properties
The compound’s molecular formula is C₁₉H₁₈F₂N₆O₃, with a molecular weight of 416.389 g/mol. Key structural features include:
-
A 2,4-difluorobenzyl group contributing to lipophilicity and metabolic stability.
-
A pyrimido[4,5-d]pyrimidin-4-one core fused with a morpholino substituent at position 7.
-
An acetamide linker bridging the aromatic and heterocyclic moieties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1286712-94-4 |
| Molecular Formula | C₁₉H₁₈F₂N₆O₃ |
| Molecular Weight | 416.389 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 6 |
Synthesis and Optimization
The synthesis involves multi-step organic reactions, including:
-
Pyrimidine Core Formation: Cyclocondensation of guanidine derivatives with diketones under acidic conditions.
-
Morpholino Substitution: Nucleophilic substitution at position 7 using morpholine.
-
Acetamide Linker Installation: Coupling of the pyrimidine intermediate with 2,4-difluorobenzylamine via carbodiimide-mediated amidation.
Reaction yields are optimized using HPLC (purity >95%) and NMR (δ 7.8–8.2 ppm for pyrimidine protons). Critical parameters include temperature control (<50°C) and anhydrous solvents to prevent hydrolysis.
Spectral Characterization
Spectroscopic data confirm the compound’s structure:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (s, 1H, pyrimidine-H), 7.55–7.45 (m, 2H, difluorobenzyl-H), 4.60 (s, 2H, CH₂CO), 3.70–3.60 (m, 4H, morpholino-H).
-
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F bend).
-
MS (ESI+): m/z 417.2 [M+H]⁺.
Biological Activity and Mechanism
The compound exhibits kinase inhibitory activity, particularly against Focal Adhesion Kinase (FAK) and Proliferation-Related Kinases (CDKs) . Key findings include:
-
IC₅₀ of 120 nM against FAK in enzymatic assays, comparable to reference inhibitor PF-562271 .
-
Anti-Proliferative Effects: 60% inhibition of HeLa cell growth at 10 μM.
-
Selectivity: Minimal activity against non-target kinases (e.g., EGFR, VEGFR2) at 1 μM .
Table 2: Biological Assay Results
| Assay Type | Result |
|---|---|
| FAK Inhibition (IC₅₀) | 120 nM |
| HeLa Cell Viability | 40% at 10 μM |
| Solubility (PBS) | 12 μg/mL |
Molecular Docking and Target Engagement
Docking studies (PDB: 2J0J) reveal:
-
The morpholino group forms hydrogen bonds with Glu506 and Asp564 in FAK’s ATP-binding pocket .
-
The difluorobenzyl moiety engages in hydrophobic interactions with Phe470 and Val436 .
-
Binding energy: -9.8 kcal/mol, indicating strong target affinity.
Comparative Analysis with Structural Analogs
The compound’s activity surpasses analogs lacking the difluorobenzyl group (e.g., N-(4-trifluoromethylbenzyl) analog, IC₅₀ = 280 nM) . The morpholino substituent enhances solubility compared to piperidine-containing derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume